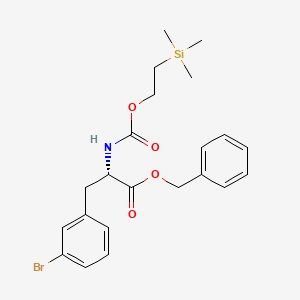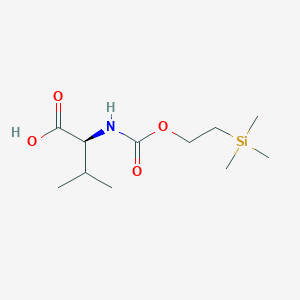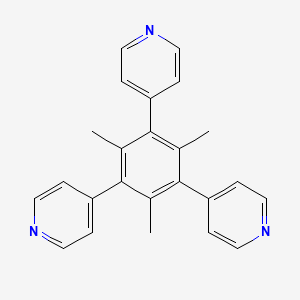![molecular formula C22H16N6 B8196579 1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole](/img/structure/B8196579.png)
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is an organic compound characterized by the presence of triazole rings attached to a terphenyl backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl typically involves the following steps:
Formation of the Terphenyl Backbone: The terphenyl backbone can be synthesized through a series of coupling reactions, often involving Suzuki or Stille coupling reactions.
Introduction of Triazole Rings: The triazole rings are introduced via a cycloaddition reaction, commonly known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction involves the reaction of azides with alkynes in the presence of a copper catalyst to form the triazole rings.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The key steps include:
Bulk Synthesis of Terphenyl: Utilizing large-scale coupling reactions to produce the terphenyl backbone.
Efficient Cycloaddition: Optimizing the cycloaddition reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl can undergo various chemical reactions, including:
Oxidation: The triazole rings can be oxidized under specific conditions.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: The triazole rings can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Various electrophiles can be used for substitution reactions, often under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of triazole N-oxides, while reduction may yield partially or fully reduced triazole derivatives.
Wissenschaftliche Forschungsanwendungen
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl involves its interaction with specific molecular targets. The triazole rings can coordinate with metal ions, forming stable complexes that can catalyze various reactions. Additionally, the compound can interact with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Di(4H-1,2,4-triazol-4-yl)-1,1’-biphenyl: Similar structure but with a biphenyl backbone instead of terphenyl.
4-(1H-1,2,3-triazol-1-ylmethyl)benzonitrile: Contains a triazole ring attached to a benzonitrile group.
1,4-Dimethyl-4H-1,2,4-triazol-4-ium iodide: A triazole derivative with different substituents.
Uniqueness
4,4’‘-Di(1H-1,2,4-triazol-1-yl)-1,1’:4’,1’'-terphenyl is unique due to its terphenyl backbone, which provides additional rigidity and potential for π-π interactions. This structural feature can enhance its performance in applications such as MOFs and coordination polymers .
Eigenschaften
IUPAC Name |
1-[4-[4-[4-(1,2,4-triazol-1-yl)phenyl]phenyl]phenyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N6/c1-2-18(20-7-11-22(12-8-20)28-16-24-14-26-28)4-3-17(1)19-5-9-21(10-6-19)27-15-23-13-25-27/h1-16H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURBBGWXESBKMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)N3C=NC=N3)C4=CC=C(C=C4)N5C=NC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-Methyl-6-piperazin-1-ylimidazo[1,2-b]pyridazine](/img/structure/B8196512.png)


![4-[2-amino-5-[4-amino-3,5-bis(4-carboxyphenyl)phenyl]-3-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B8196531.png)
![4-(1H-imidazo[4,5-f][1,10]phenanthrolin-2-yl)benzoic acid](/img/structure/B8196538.png)
![1,3-bis[4-iodo-2,6-di(propan-2-yl)phenyl]imidazol-1-ium;chloride](/img/structure/B8196545.png)
![4,4',4'',4''',4'''',4'''''-(9,10-Dihydro-9,10-[1,2]benzenoanthracene-2,3,6,7,14,15-hexayl)hexabenzoic acid](/img/structure/B8196557.png)



